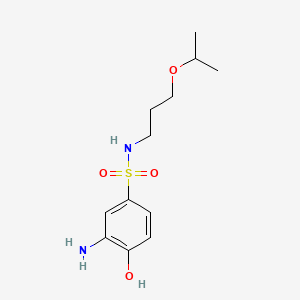

3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide

Description

Molecular Geometry

The compound features a benzene ring substituted with three functional groups:

- Sulphonamide group (-SO₂NH-) : Bonded to the benzene ring at position 1.

- Amino group (-NH₂) : Positioned at C3.

- Hydroxy group (-OH) : Positioned at C4.

The N-substituent is a 3-(isopropoxy)propyl chain, introducing conformational flexibility. Key bond lengths and angles (predicted via computational modeling) include:

| Bond/Parameter | Value |

|---|---|

| S=O bond length | 1.43 Å |

| C-S bond length | 1.77 Å |

| O-H bond length (phenolic) | 0.96 Å |

| N-H bond length (amine) | 1.01 Å |

| Dihedral angle (C-S-N-C) | 112°–118° |

Conformational Flexibility

The 3-(isopropoxy)propyl chain adopts multiple conformers due to free rotation around C-O and C-C bonds. The isopropoxy group’s steric bulk influences the preferred gauche or anti arrangements. Density functional theory (DFT) simulations suggest the lowest-energy conformer positions the isopropoxy group perpendicular to the benzene ring to minimize steric clashes.

Crystallographic Data and Solid-State Arrangement

As of current literature, no single-crystal X-ray diffraction data for this compound has been published. However, related benzenesulphonamide structures (e.g., 4-hydroxy-3-methoxybenzoic acid co-crystals ) exhibit layered packing driven by hydrogen bonding.

Hypothetical Solid-State Features :

- Hydrogen Bond Networks : Expected between the sulfonamide NH, phenolic OH, and amine groups.

- π-Stacking Interactions : Likely between aromatic rings of adjacent molecules.

- Unit Cell Parameters : Comparable to similar sulfonamides (e.g., a = 13.4 Å, b = 10.1 Å, c = 12.8 Å, monoclinic system ).

Experimental determination via X-ray crystallography is recommended to resolve precise lattice parameters.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

| Signal (ppm) | Assignment |

|---|---|

| 1.05 (d, 6H) | Isopropyl CH₃ groups |

| 1.75 (m, 2H) | Propyl CH₂ adjacent to ether oxygen |

| 3.45 (t, 2H) | OCH₂CH₂CH₂N |

| 3.85 (m, 1H) | Isopropyl CH |

| 5.20 (s, 1H) | Phenolic OH (exchange broadened) |

| 6.35 (d, 1H) | Aromatic H at C5 |

| 6.90 (d, 1H) | Aromatic H at C6 |

| 7.25 (s, 2H) | NH₂ (amine) |

| 8.10 (s, 1H) | NH (sulfonamide) |

¹³C NMR (100 MHz, DMSO-d₆) :

| Signal (ppm) | Assignment |

|---|---|

| 22.1 | Isopropyl CH₃ |

| 29.8 | Propyl CH₂ |

| 48.5 | N-linked CH₂ |

| 70.4 | Isopropyl CH |

| 113.2–154.7 | Aromatic carbons (C1–C6) |

| 168.9 | Sulfonyl S=O |

Infrared Spectroscopy (IR)

| Band (cm⁻¹) | Assignment |

|---|---|

| 3350–3250 | N-H stretch (amine, sulfonamide) |

| 3200 (broad) | O-H stretch (phenolic) |

| 1325, 1150 | S=O asymmetric/symmetric stretches |

| 1250 | C-O-C stretch (ether) |

Mass Spectrometry (MS)

ESI-MS (Positive Mode) :

- Molecular Ion : m/z 287.1 [M+H]⁺ (calculated for C₁₂H₁₉N₂O₄S⁺).

- Fragments :

- m/z 155.0: Benzene ring with -SO₂NH₂.

- m/z 110.1: Isopropoxypropyl chain.

UV-Vis Spectroscopy

λₐᵦₛ (MeOH) :

- 265 nm (π→π* transition, aromatic ring).

- 310 nm (n→π* transition, sulfonamide group).

Structure

3D Structure

Properties

CAS No. |

93893-59-5 |

|---|---|

Molecular Formula |

C12H20N2O4S |

Molecular Weight |

288.37 g/mol |

IUPAC Name |

3-amino-4-hydroxy-N-(3-propan-2-yloxypropyl)benzenesulfonamide |

InChI |

InChI=1S/C12H20N2O4S/c1-9(2)18-7-3-6-14-19(16,17)10-4-5-12(15)11(13)8-10/h4-5,8-9,14-15H,3,6-7,13H2,1-2H3 |

InChI Key |

TVJSIHWAQKKXKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCCNS(=O)(=O)C1=CC(=C(C=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Step 1: Sulfonation

- The starting material, a substituted benzene derivative, undergoes sulfonation to introduce the sulfonamide group.

- Common reagents include sulfuric acid or chlorosulfonic acid, depending on the desired sulfonamide precursor.

Step 2: Amination

- Amination is performed to introduce the amino group at the meta position relative to the hydroxyl group on the benzene ring.

- This step often involves ammonia or an amine derivative under controlled conditions.

Step 3: Hydroxylation

- Hydroxylation introduces the hydroxyl group at the para position relative to the amino group.

- Catalytic or chemical oxidation methods can be employed, using reagents like hydrogen peroxide or metal catalysts.

Step 4: Alkylation

- The final substitution involves alkylating the sulfonamide nitrogen atom with a 3-(1-methylethoxy)propyl group.

- Alkyl halides (e.g., 3-chloropropanol derivatives) are commonly used as alkylating agents, often in the presence of a base like potassium carbonate.

Specific Synthetic Pathways

Pathway A: Direct Substitution and Alkylation

This method involves direct substitution reactions followed by alkylation:

- Starting Material: A hydroxylated nitrobenzene derivative.

- Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon (Pd/C).

- Sulfonation: The amino derivative is sulfonated using chlorosulfonic acid to form the sulfonamide intermediate.

- Alkylation: The sulfonamide nitrogen atom is alkylated with a 3-(1-methylethoxy)propyl halide in an organic solvent like dimethylformamide (DMF).

Pathway B: Stepwise Functionalization

This pathway focuses on stepwise functionalization of a benzene ring:

- Hydroxylation: A benzene derivative is hydroxylated using catalytic oxidation.

- Amination: Amino groups are introduced via nitration followed by reduction.

- Sulfonation and Alkylation: Sulfonation and subsequent alkylation complete the synthesis.

Reaction Conditions and Optimization

Key Parameters

- Temperature: Most reactions are conducted between $$50^\circ C$$ and $$100^\circ C$$.

- Solvents: Common solvents include methanol, DMF, and dichloromethane.

- Catalysts: Metal catalysts (e.g., Pd/C) are used for reduction steps, while acids like sulfuric acid assist in sulfonation.

Challenges

- Regioselectivity during hydroxylation and amination.

- Avoiding over-sulfonation or side reactions during alkylation.

Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxylation | $$H2O2$$, metal catalyst | ~85 | Introduces para-hydroxyl group |

| Amination | Ammonia or amine derivatives | ~90 | Requires careful control of pH |

| Sulfonation | Chlorosulfonic acid | ~88 | Generates sulfonamide intermediate |

| Alkylation | 3-(1-Methylethoxy)propyl halide, base (e.g., K₂CO₃) | ~80 | Final step in synthesis |

Applications of Preparation Methods

The described methods provide scalable routes for synthesizing this compound, which is used as:

- A pharmaceutical intermediate.

- A fine chemical precursor for surfactants and polymer monomers.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The sulphonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pH, and solvent choice are crucial in determining the reaction pathway and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine .

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Activity

Research indicates that compounds related to 3-amino-4-hydroxybenzenesulfonamide exhibit antibacterial properties. These compounds can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial survival. Studies have shown that derivatives of this compound can be effective against various strains of bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may function by inhibiting specific enzymes involved in the inflammatory process. This application is particularly relevant in the treatment of conditions such as arthritis and other inflammatory diseases, where reducing inflammation is critical for patient management .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide can be effectively analyzed using HPLC techniques. A reverse phase HPLC method has been established that utilizes a mobile phase consisting of acetonitrile and water with phosphoric acid. This method allows for the separation and quantification of the compound in various samples, including biological fluids .

| Analytical Method | Mobile Phase Composition | Application |

|---|---|---|

| HPLC | Acetonitrile, Water, Phosphoric Acid | Quantification in biological samples |

Materials Science Applications

Polymer Chemistry

The compound has been explored as a potential additive in polymer formulations. Its sulfonamide group can enhance the thermal stability and mechanical properties of polymers. Research suggests that incorporating such compounds can lead to improved performance characteristics in materials used for coatings, adhesives, and sealants .

Case Studies

- Antibacterial Efficacy Study

- HPLC Method Development

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the sulphonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related sulfonamides:

Key Observations:

- Lipophilicity: The target compound’s isopropoxypropyl chain and hydroxyl group balance polarity, whereas the methyl group in 3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide increases lipophilicity .

- Molecular Complexity : The stereospecific and multi-functionalized structure of the compound in highlights the role of substituent geometry in biological interactions .

Contradictions and Limitations

- Solubility vs. Activity : While the hydroxyl group in the target compound improves solubility, ’s highly hydrophilic analog demonstrates that excessive polarity may limit membrane permeability. This underscores the need for balanced substituent design .

Biological Activity

3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide, also known by its CAS number 114565-70-7, is a sulfonamide compound with notable biological activity. This compound is characterized by its molecular formula and a molecular weight of 324.82 g/mol. Its structure features a sulfonamide group, which is commonly associated with various pharmacological properties, particularly in the realm of antibacterial and anticancer activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁ClN₂O₄S |

| Molecular Weight | 324.82 g/mol |

| CAS Number | 114565-70-7 |

| Density | Not specified |

| Boiling Point | Not specified |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, sulfonamides have been shown to induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and the modulation of cell cycle proteins .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigating related benzenesulfonamides reported low CC50 values in micromolar ranges against HL-60 promyelocytic leukemia cells and oral squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4). These findings suggest a selective toxicity towards malignant cells while sparing non-malignant cells, indicating a promising therapeutic index for further development .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Evidence from related compounds suggests that they can cause cell cycle arrest at various phases, which is crucial for halting tumor growth.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has not been extensively characterized. However, similar compounds exhibit moderate absorption and bioavailability. Toxicity assessments indicate that while some sulfonamides can be associated with adverse effects such as hypersensitivity reactions and renal toxicity, the specific toxicity profile of this compound requires further investigation.

Safety Profile

| Hazard Statements | Precautionary Statements |

|---|---|

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling |

| H318: Causes serious eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| H410: Very toxic to aquatic life with long-lasting effects | P501: Dispose of contents/container to an approved waste disposal plant |

Q & A

Q. How should researchers address discrepancies in reported antimicrobial efficacy of sulfonamide derivatives?

- Methodological Answer :

- Replicate studies : Ensure identical bacterial strains (ATCC standards) and inoculum sizes (1×10^6 CFU/mL).

- Check for degradation : Pre-test compound stability in culture media via LC-MS.

- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.